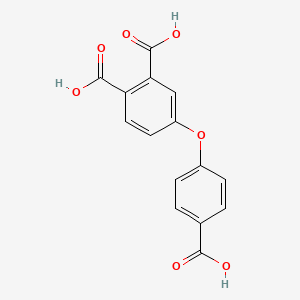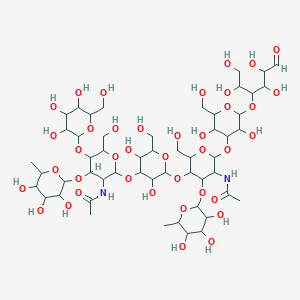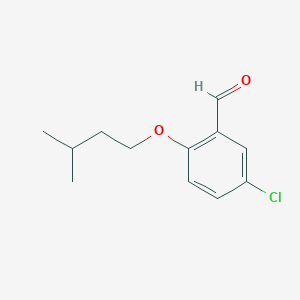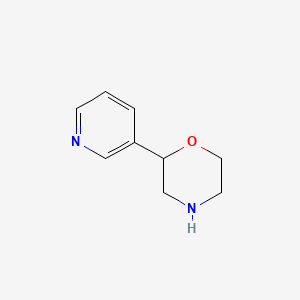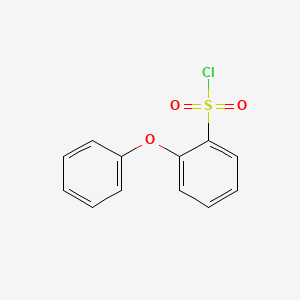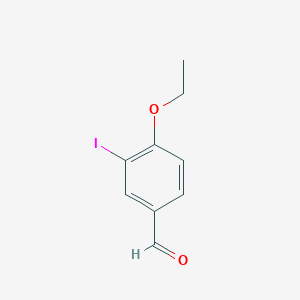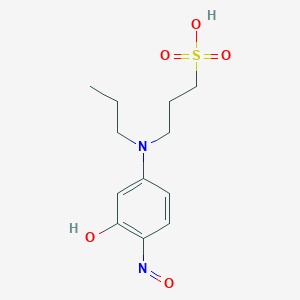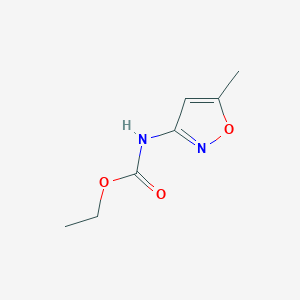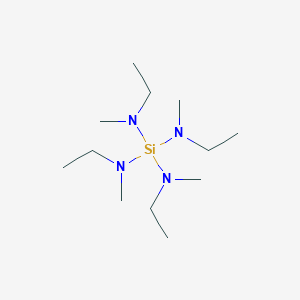
四(乙基甲基氨基)硅烷
描述
Tetrakis(ethylmethylamino)silane, also known as TEMAS, is an organometallic compound with the chemical formula C12H32N4Si. It is a colorless liquid that is sensitive to water and air. TEMAS is used in applications requiring non-aqueous solubility, such as recent solar energy and water treatment applications .
Synthesis Analysis
TEMAS can be synthesized via conventional Sonogashira–Hagihara coupling reactions using tetraethynyl monomers such as tetrakis(4-ethynylphenyl)methane and tetrakis(4-ethynylphenyl)silane .Molecular Structure Analysis
The molecular formula of TEMAS is C12H32N4Si, with an average mass of 260.495 Da. It consists of four ethylmethylamino groups attached to a silicon atom. The compound is a colorless liquid with a boiling point of approximately 40°C and a density of 0.89 g/mL at 25°C .Chemical Reactions Analysis
TEMAS serves as a precursor for atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films. Its low boiling point and reactivity with water and ozone make it ideal for ALD processes. Adsorption of TEMAS is self-limiting on various substrates, including glass, indium-tin oxide (ITO), and Si (100) .科学研究应用
Si[N(C2H5)(CH3)]4 Si[N(C_2H_5)(CH_3)]4 Si[N(C2H5)(CH3)]4
. 它是一种无色液体,由于其独特的性质,在各种科学应用中发挥着重要作用。以下是 TEMS 在科学研究中的六种不同应用的综合分析:太阳能应用
TEMS: 用于生产太阳能电池。 其有机金属性质使其具有非水溶解性,这对于制造薄膜光伏电池至关重要 {_svg_1}。通过将 TEMS 沉积到基板上,它有助于形成硅基层,这些硅基层对于将太阳能转化为电能至关重要。
水处理
在水处理领域,TEMS 作为合成用于过滤和净化过程的含硅化合物的先驱体 。它与氮形成键的能力使其能够集成到可以从水中去除污染物的系统中,从而提高水质和安全性。
薄膜沉积
TEMS: 用于化学气相沉积 (CVD) 等薄膜沉积技术。 它用于将氮化硅或硅基薄膜沉积到各种基板上,这些薄膜对电子和光学应用很重要 。这些薄膜提供保护涂层,并且是半导体制造中的不可或缺的一部分。
纳米技术
在纳米技术中,TEMS 用于合成硅纳米粒子。这些纳米粒子在电子、医药和储能方面有应用。 它们可用于制造高性能电池、靶向药物递送系统和先进电子设备 .
介孔结构形成
TEMS: 已证明当与离子液体混合时,可以促进介孔结构的原位形成 。这种应用对于制造具有高表面积的材料具有重要意义,这些材料有利于催化、传感器和吸附过程。
有机硅研究
作为一种有机硅化合物,TEMS 在硅基有机化学研究中至关重要。 它用于探索新的反应、合成新的化合物以及了解硅在有机基质中的行为 。这项研究对材料科学和新型含硅材料的开发具有重要意义。
作用机制
Target of Action
Tetrakis(ethylmethylamino)silane (TEMAS) is primarily used as a chemical intermediate . Its primary targets are the chemical reactions it participates in, often serving as a precursor or reactant in various chemical synthesis processes .
Mode of Action
The exact mode of action of TEMAS depends on the specific chemical reaction it is involved in. As a chemical intermediate, it interacts with other reactants under specific conditions to facilitate the formation of desired products .
Pharmacokinetics
It is primarily used in industrial or research settings rather than in biological systems .
Result of Action
The result of TEMAS’s action is the successful progression of the chemical reactions it is involved in, leading to the formation of the desired end products .
Action Environment
The action, efficacy, and stability of TEMAS can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , meaning its stability and reactivity can be affected by the presence of water. Additionally, safety data suggests that it may release flammable gases when in contact with water . Therefore, it is typically handled and stored under inert gas and protected from moisture .
安全和危害
未来方向
生化分析
Biochemical Properties
Tetrakis(ethylmethylamino)silane plays a significant role in biochemical reactions, particularly in the field of semiconductor fabrication. It is used as a precursor for atomic layer deposition (ALD) of thin films, such as hafnium oxide (HfO₂), due to its low boiling point and reactivity with water and ozone . In biochemical contexts, Tetrakis(ethylmethylamino)silane interacts with various enzymes and proteins, facilitating the formation of stable thin films on substrates. These interactions are crucial for the deposition process, ensuring uniform and high-quality film formation .
Cellular Effects
The effects of Tetrakis(ethylmethylamino)silane on various types of cells and cellular processes are primarily observed in its application in semiconductor fabrication. It influences cell function by interacting with cell signaling pathways and gene expression mechanisms. The compound’s reactivity with water and ozone leads to the formation of thin films that can affect cellular metabolism and other cellular processes .
Molecular Mechanism
At the molecular level, Tetrakis(ethylmethylamino)silane exerts its effects through binding interactions with biomolecules. It acts as a precursor in the ALD process, where it undergoes chemical reactions to form thin films on substrates. These reactions involve the activation and inhibition of specific enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable bonds with other molecules is essential for its role in thin film deposition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrakis(ethylmethylamino)silane change over time due to its stability and degradation properties. The compound is moisture-sensitive and reacts slowly with water, which can affect its long-term stability and efficacy in biochemical applications . Studies have shown that prolonged exposure to moisture can lead to the formation of dimethylamine, which may have additional effects on cellular function . Therefore, it is crucial to handle and store the compound under controlled conditions to maintain its stability and effectiveness .
Dosage Effects in Animal Models
The effects of Tetrakis(ethylmethylamino)silane vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic or adverse effects. At high doses, it can cause severe skin burns, eye damage, and respiratory tract irritation . These toxic effects highlight the importance of careful dosage control and monitoring in experimental settings to avoid potential harm to animal models .
Metabolic Pathways
Tetrakis(ethylmethylamino)silane is involved in various metabolic pathways, particularly those related to its role as a precursor in thin film deposition. The compound interacts with enzymes and cofactors that facilitate its conversion into stable thin films on substrates . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in which the compound is involved .
Transport and Distribution
Within cells and tissues, Tetrakis(ethylmethylamino)silane is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form stable bonds with other molecules also affects its transport and distribution properties .
Subcellular Localization
The subcellular localization of Tetrakis(ethylmethylamino)silane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals are crucial for the compound’s activity and function in biochemical processes .
属性
IUPAC Name |
N-methyl-N-tris[ethyl(methyl)amino]silylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32N4Si/c1-9-13(5)17(14(6)10-2,15(7)11-3)16(8)12-4/h9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBZMPMVOIEPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)[Si](N(C)CC)(N(C)CC)N(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405170 | |
| Record name | TETRAKIS(ETHYLMETHYLAMINO)SILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477284-75-6 | |
| Record name | TETRAKIS(ETHYLMETHYLAMINO)SILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(ethylmethylamino)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)
